Thaumatin

Übersicht

Beschreibung

Thaumatin is a sweet-tasting protein isolated from the fruits of Thaumatococcus daniellii Benth, a plant native to tropical West Africa . It consists of a single-chain of 207 amino acid residues and elicits a sweet taste at only a concentration of 50 nM, a value 100,000 times larger than that of sucrose on a molar basis . Nowadays, this compound has widely been used not only as a natural sweetener but also as a substance for flavor enhancers as well as masking unpleasant taste in the food and pharmaceutical industries .

Synthesis Analysis

This compound is a protein and nontoxic, and it has been used as a sweetener and for flavor enhancement and synergistic properties in food products . Because of the difficulty and limitation of obtaining the natural source of this compound, numerous attempts to produce this compound in different microorganisms and in transgenic plants have been performed . The production of an active sweet form is still difficult since this compound contains eight disulfide bonds in a molecule .

Molecular Structure Analysis

This compound consists of a single-chain of 207 amino acid residues . The intensely sweet taste of this compound has potential as a low-calorie sweetener as well as substitute for sucrose for industrial applications . This chapter describes recent progress as well as historical backgrounds on this compound: features of the protein, the recombinant production, the sweetness-determinants, the docking simulation with sweet taste receptors, and the atomic resolution structure with its applications .

Chemical Reactions Analysis

The sweetness-determinants of this compound were surveyed by monoclonal . The structure-sweetness relationships in sweet-tasting proteins would help our understanding of the mechanism of how this compound interacts with sweet receptors .

Physical And Chemical Properties Analysis

This compound is highly water soluble, stable to heating, and stable under acidic conditions . The intensely sweet taste of this compound has potential as a low-calorie sweetener as well as substitute for sucrose for industrial applications .

Wissenschaftliche Forschungsanwendungen

Abwehr gegen biotische und abiotische Belastungen

Thaumatin-ähnliche Proteine (TLPs) sind Teil einer komplexen und evolutionär konservierten Proteinfamilie, die an der Abwehr des Wirts gegen verschiedene Belastungen in Pflanzen, Pilzen und Tieren beteiligt ist . Sie sind an der Resistenz gegen eine Vielzahl von Pilzkrankheiten in vielen Nutzpflanzen beteiligt, insbesondere Hülsenfrüchten . Sie spielen auch eine Rolle in der Reaktion der Pflanze auf abiotische Belastungen .

Proteinkristallographie

Aufgrund seiner schnellen Kristallisation wird this compound als Testfall verwendet, um zu untersuchen, wie Proteinkristalle gebildet und wachsen . Es wird auch verwendet, um die Proteinkristallographie zu verbessern, das Verfahren zur Verwendung von Röntgenbeugung von Proteinkristallen, um die dreidimensionale Struktur des Proteins zu bestimmen .

Süßstoff in der Lebensmittelindustrie

This compound ist eine der am besten untersuchten und vielversprechendsten Alternativen für Zucker und künstliche Süßstoffe . Es ist nicht mit nachteiligen Auswirkungen auf die Gesundheit verbunden, wie z. B. Schwindel, Kopfschmerzen, Magen-Darm-Probleme und Stimmungsschwankungen, die oft mit künstlichen Süßstoffen in Verbindung gebracht werden .

Biotechnologische Anwendungen

This compound hat aufgrund seiner Eigenschaften potenzielle biotechnologische Anwendungen . Zum Beispiel wurden kürzlich zwei TLPs – Süßkartoffel LbACP (Ipomea batatas Anti-Krebs-Peptid) und Europäische Pflaume (Prunus domestica L.) PdPR5-1 – als Host Defense Peptides (HDPs) entdeckt, und sie könnten wertvolle Werkzeuge für die Entwicklung von Pflanzenschutzprodukten liefern .

Phytohormon-Antwort

Wirkmechanismus

Target of Action

Thaumatin is a sweet-tasting protein isolated from the fruits of Thaumatococcus daniellii Benth, a plant native to tropical West Africa . This compound-like proteins (TLPs) are the products of a large, highly complex gene family involved in host defense and a wide range of developmental processes in fungi, plants, and animals . They play a crucial role in the adaptation of organisms to environmental stresses .

Mode of Action

This compound-like protein from banana (designated BanTLP) has been shown to exhibit antifungal activity against Penicillium expansum, one of the main postharvest pathogens in fruits . Propidium iodide (PI) influx and potassium release confirmed that BanTLP induced membrane disruption of the test pathogen, increasing the membrane permeability and disintegration of the cell .

Biochemical Pathways

This compound is known to be involved in host resistance to pathogens and other physiological processes . The gene family of this compound-like proteins (TLPs) plays a crucial role in the adaptation of organisms to environmental stresses . In recent years, fungal secreted proteins (SP) with inducing disease resistance activity in plants have emerged as important elicitors in the control of fungal diseases .

Pharmacokinetics

It is known that this compound consists of a single-chain of 207 amino acid residues and elicits sweet taste at only a concentration of 50 nm, a value 100,000 times larger than that of sucrose on a molar basis .

Result of Action

The result of this compound’s action is primarily seen in its antifungal properties. It effectively inhibits in vitro spore germination of Penicillium expansum. This leads to cell death, as evidenced by the assays of thiobarbituric acid-reactive species (TBARS) content, the production of reactive oxygen species (ROS), and 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescence integrity .

Action Environment

This compound exhibits antifungal activity in a wide pH range (4.0–10.0) at 20–50 °C . The characteristics of TLPs provide them with broad prospects for plant breeding and other uses . Understanding the mechanism and metabolic pathway of this compound production can help in improving the yield and productivity .

Zukünftige Richtungen

Thaumatin is emerging as a promising sugar replacer in the market today, especially in the food and beverage sector . Rising demand for its production necessitates the large-scale extraction of this protein from its natural plant source, which can be limited in terms of raw material availability and production costs . Using a recombinant production technique via a yeast platform, specifically, Pichia pastoris, is more promising to achieve the product economically while maintaining batch-to-batch consistency .

Eigenschaften

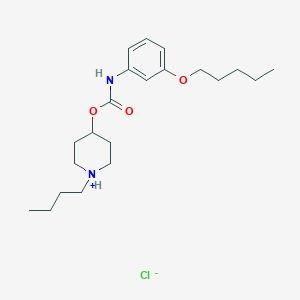

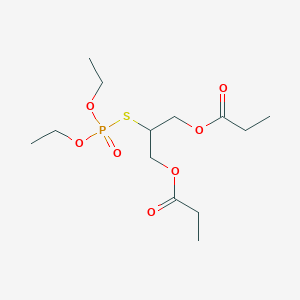

IUPAC Name |

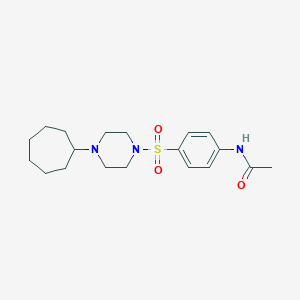

N-[4-(4-cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-16(23)20-17-8-10-19(11-9-17)26(24,25)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPOQXWRUMMORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, cream-coloured powder. Approximately 2 000 to 3 000 times as sweet as sucrose | |

| Record name | THAUMATIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Very soluble in water, insoluble in acetone | |

| Record name | THAUMATIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

No response was elicited in the chora tympani proper nerve of the dog, hamster, pig, and rabbit. | |

| Record name | THAUMATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

53850-34-3 | |

| Record name | Proteins, thaumatins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THAUMATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thaumatin b, recombinant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Thaumatin interacts with the human sweet taste receptor, specifically the heterodimer formed by the taste receptor type 1 member 2 (T1R2) and taste receptor type 1 member 3 (T1R3). [] This interaction triggers a signaling cascade that ultimately leads to the perception of sweetness.

A: Yes, research suggests that this compound interacts with a different site on the T1R2-T1R3 receptor than sugars. [] Evidence suggests that this compound might induce the release of vesicles containing fragments of taste microvilli bearing the stimulus-binding site complex. [] Additionally, this compound stimulation appears to suppress the neural response to sucrose, but the reverse is not true. []

A: Yes, several studies have identified key lysine and arginine residues on the surface of this compound that are critical for its interaction with the sweet taste receptor. [, , ] These positively charged residues are thought to interact with negatively charged regions on the receptor, contributing to the high potency of this compound as a sweetener.

A: this compound exists in several isoforms, with this compound I and II being the most abundant. These isoforms have a molecular weight of approximately 22 kDa. [, ]

A: this compound possesses eight disulfide bonds, which contribute to its remarkable stability under various conditions. [, , ]

A: Circular dichroism spectroscopy studies indicate that this compound's secondary structure consists primarily of beta-sheets, with a limited amount of alpha-helical content. [, ]

A: this compound demonstrates good solubility and stability over a wide pH range, from 2 to 10. [] This broad pH tolerance makes this compound suitable for use in various food and beverage applications.

A: this compound is a high-intensity sweetener and flavor enhancer with potential applications in the food and pharmaceutical industries. [, , ] Its ability to enhance flavors and sweetness makes it a promising alternative to sugar and artificial sweeteners.

A: While this compound itself has not been definitively characterized as a food allergen, several members of the this compound-like protein (TLP) family have been identified as allergens. [, ] Computational analyses have identified potential allergenic epitopes in this compound-II, suggesting the need for further research on its allergenic potential. [, ]

A: Yes, researchers have successfully expressed this compound in various host organisms, including yeast (Pichia pastoris) and filamentous fungi (Aspergillus). [, , , , , ] These efforts aim to develop efficient and cost-effective methods for large-scale production of this compound.

A: A variety of techniques are utilized to study this compound, including: - Protein purification: Chromatography (e.g., cation exchange, hydrophobic interaction) [] - Protein characterization: SDS-PAGE, Western blotting, circular dichroism, mass spectrometry [, , ] - Gene expression analysis: PCR, RT-PCR, Northern blotting [, ] - Structural analysis: X-ray crystallography [, , ] - Sensory analysis: Human taste panels [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

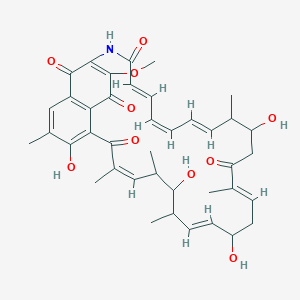

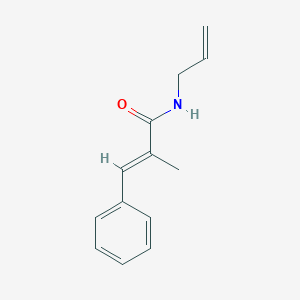

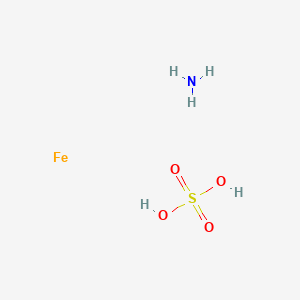

![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)